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Compound of Interest

Compound Name: 2-Bromoquinolin-4-amine

Cat. No.: B1290442 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromoquinolin-4-amine, a compound of interest in medicinal chemistry and materials

science. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, supported by comparative analysis with structurally

related compounds. Detailed experimental protocols for acquiring such data are also provided

to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data
Due to the limited availability of directly published complete spectral data for 2-Bromoquinolin-
4-amine, the following tables summarize the predicted values based on the analysis of related

structures, including 2-bromoquinoline, 4-aminoquinoline, and various bromo- and amino-

substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆
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Chemical Shift (δ, ppm) Multiplicity Assignment

~8.2-8.4 d H-5

~7.8-8.0 d H-8

~7.6-7.8 t H-7

~7.4-7.6 t H-6

~6.5-6.7 s H-3

~6.0-6.5 (broad s) s -NH₂

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ, ppm) Assignment

~155-158 C-4

~150-152 C-2

~148-150 C-8a

~130-132 C-7

~128-130 C-5

~124-126 C-6

~122-124 C-4a

~118-120 C-8

~100-105 C-3

Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromoquinolin-4-amine is expected to exhibit characteristic absorption

bands corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Medium, Sharp (doublet)

N-H stretch (asymmetric and

symmetric) of the primary

amine

3100-3000 Medium C-H stretch (aromatic)

1650-1600 Strong
N-H bend (scissoring) of the

primary amine

1600-1450 Medium to Strong
C=C and C=N stretching

vibrations of the quinoline ring

1350-1250 Strong
C-N stretch (aromatic amine)

[1]

850-750 Strong
C-H out-of-plane bending

(aromatic)

~600-500 Medium to Strong C-Br stretch

Mass Spectrometry (MS)
The mass spectrum of 2-Bromoquinolin-4-amine will provide information about its molecular

weight and isotopic distribution.

m/z Value Interpretation

222/224
Molecular ion peak [M]⁺ and [M+2]⁺, showing a

characteristic ~1:1 isotopic pattern for bromine.

143 Fragment ion corresponding to the loss of Br.

116 Further fragmentation of the quinoline ring.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
Bromoquinolin-4-amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-Bromoquinolin-4-amine is dissolved in

0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation: Data is acquired on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise

ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with

single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to

the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are

required compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample like 2-Bromoquinolin-4-amine, the Attenuated Total

Reflectance (ATR) technique is commonly used. A small amount of the solid is placed

directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small

amount of the sample with dry potassium bromide and pressing the mixture into a thin,

transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is

recorded first. Then, the sample spectrum is recorded. Typically, 16 to 32 scans are co-

added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.
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Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 2-Bromoquinolin-4-amine is prepared in a suitable

volatile solvent (e.g., methanol or acetonitrile).

Instrumentation: A mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass

spectrometry (HRMS) can be employed for accurate mass determination.

Ionization: For ESI, the sample solution is introduced into the ion source where a high

voltage is applied to generate charged droplets, leading to the formation of gas-phase ions.

For EI, the sample is vaporized and bombarded with a high-energy electron beam, causing

ionization and fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 2-Bromoquinolin-4-amine.
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Compound Synthesis & Purification
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- Isotopic Pattern
- Fragmentation

Structure Confirmation of
2-Bromoquinolin-4-amine

Click to download full resolution via product page

Workflow for the Spectroscopic Characterization of 2-Bromoquinolin-4-amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/product/b1290442#spectroscopic-data-of-2-bromoquinolin-4-amine-nmr-ir-ms
https://www.benchchem.com/product/b1290442#spectroscopic-data-of-2-bromoquinolin-4-amine-nmr-ir-ms
https://www.benchchem.com/product/b1290442#spectroscopic-data-of-2-bromoquinolin-4-amine-nmr-ir-ms
https://www.benchchem.com/product/b1290442#spectroscopic-data-of-2-bromoquinolin-4-amine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1290442?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

